An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in the synthesis of various organic molecules and is structurally related to the pharmaceutical agent bupropion.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding for research and development applications.
Chemical Identity and Physicochemical Properties
1-(3-Chlorophenyl)-1-hydroxypropan-2-one, also known as Bupropion Related Compound F, is an organic compound characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the C1 position.[1][2] This arrangement creates a chiral center at the first carbon atom, meaning the compound can exist as a racemic mixture of enantiomers.[2] Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-1-hydroxypropan-2-one | [3] |
| Synonyms | 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, Bupropion Related Compound F | [1] |
| CAS Number | 857233-13-7 | [1][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][4] |
| Molecular Weight | 184.62 g/mol | [2][3][4] |
| Physical Form | Solid / Light greenish oil | [3][5] |
| Purity | 98% | [3] |
| Predicted pKa | 12.06 ± 0.20 | [6] |
| Storage Temperature | 2-8°C or -20°C (freezer, sealed in dry conditions) | [2][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. While a complete set of publicly available spectra is limited, typical characterization data includes ¹H-NMR, Mass Spectrometry, and HPLC.[8]
Table 2: Mass Spectrometry Data
| Parameter | Value | Source |
| Monoisotopic Mass | 184.0291072 Da | [2][6][9] |
| Key Fragmentation Pathways | Alpha-cleavage leading to an acetyl cation (m/z 43) and benzylic cleavage resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).[2] | [2] |
¹H-NMR Spectroscopy: For the related compound (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the following ¹H-NMR data has been reported (in CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[5]
Reactivity and Chemical Transformations
The chemical behavior of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one is dictated by its α-hydroxy ketone functional group and the 3-chlorophenyl ring.[2]
-
Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[2]
-
Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[2] Reagents such as sodium borohydride are suitable for this transformation.[2]
These transformations highlight its utility as a versatile intermediate in organic synthesis.[2]
Experimental Protocols
Several synthetic routes to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one have been established.
Synthesis via Aldol Condensation
A primary method for synthesizing the racemic mixture is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[2]
Caption: Aldol condensation synthesis pathway.
Protocol:
-
A base, such as sodium hydroxide, is used to deprotonate an α-hydrogen from acetone, forming a nucleophilic enolate ion.[2]
-
The acetone enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[2]
-
The reaction temperature is a critical parameter; elevated temperatures can lead to dehydration and the formation of an unsaturated ketone byproduct.[2]
Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone
This method involves the hydrolysis of a brominated precursor.
Caption: Synthesis via hydrolysis workflow.
Protocol:
-
Mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., NaOH, KOH), a phase transfer catalyst, and water.[10]
-
Heat the mixture at a temperature between 20-100°C for 4-6 hours.[10]
-
After the reaction is complete, separate the product.[10]
-
The crude product can be purified by crystallization from a solvent such as n-heptane.[10]
Asymmetric Synthesis
Enantiomerically enriched versions of the compound can be synthesized. For instance, the (S)-enantiomer can be produced through the asymmetric reduction of 1-(3-chlorophenyl)-1,2-diketone using chiral catalysts.[2]
Potential Biological Activity and Mechanism of Action
While specific research on the mechanism of action for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one is not extensively published, its structural similarity to bupropion suggests a potential for interaction with monoamine transporters, such as those for dopamine and norepinephrine.[2][11] Bupropion's therapeutic effects are attributed to the inhibition of the reuptake of these neurotransmitters.[11] The core hydroxypropanone moiety of the title compound may mimic the pharmacophore of bupropion, enabling it to bind to similar biological targets.[2] This structural analogy makes it a compound of interest for further investigation in drug discovery and development.[11]
Caption: Postulated mechanism of action.
Safety and Handling
1-(3-Chlorophenyl)-1-hydroxypropan-2-one should be handled with appropriate personal protective equipment, including gloves.[11] It is recommended to work in a well-ventilated area.[11] Safety data sheets indicate it may be harmful if swallowed and can cause skin and eye irritation.[3]
Conclusion
1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a valuable chemical intermediate with well-defined reactivity. The availability of multiple synthetic routes, including asymmetric methods, makes it accessible for various research applications. Its structural relationship to bupropion provides a rationale for investigating its potential biological activities, particularly in the context of neuroscience and drug development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further scientific inquiry.
References
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